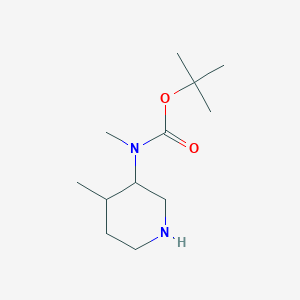
(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a methyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol (NFTBA) as the solvent.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Reagents such as aryl halides and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE has several applications in scientific research:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its structural properties make it a valuable compound for studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo selective oxidation and substitution reactions, which can modify its structure and function .
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butyl-N-methylcarbamate: Another related compound with distinct chemical properties and applications.
Methyl carbamate: Lacks the tert-butyl group, resulting in different reactivity and uses.
The uniqueness of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE lies in its combination of the tert-butyl group with the piperidine ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(4-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI-Schlüssel |
GEUGTHQTDCPAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
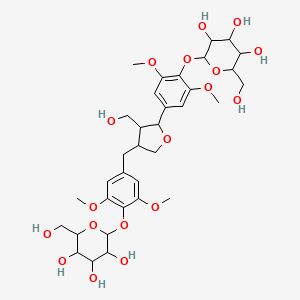
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
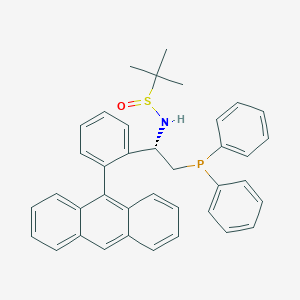
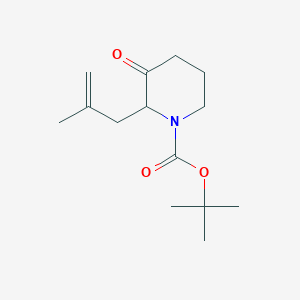

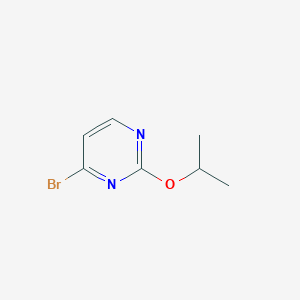
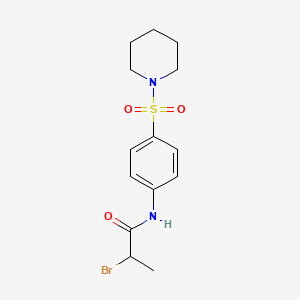

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)


![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
